2-(4-chlorophenyl)ethanesulfonyl Chloride
Overview
Description
2-(4-chlorophenyl)ethanesulfonyl Chloride is a chemical compound with the CAS Number: 76653-13-91. It has a molecular weight of 239.121. The compound is typically stored at 4 degrees Celsius and has a purity of 95%1. It is usually in the form of a powder1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(4-chlorophenyl)ethanesulfonyl Chloride.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2O2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-4H,5-6H21. It contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-(4-chlorophenyl)ethanesulfonyl Chloride.Physical And Chemical Properties Analysis
The compound has a melting point of 87-88 degrees Celsius1. It is typically in the form of a powder1.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Sulfonyl Chlorides and Derivatives : 2-(4-chlorophenyl)ethanesulfonyl chloride is involved in various synthesis processes, particularly in the formation of sulfonyl chlorides and their derivatives. For instance, the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a closely related compound, have been studied, indicating its potential use in the preparation of various chemical compounds (King & Khemani, 1985).
Formation of Esters and Amides : The compound plays a role in the formation of esters and amides, as demonstrated in the preparation of ethanesulphonamide by chlorination of ethyl mercaptan (Hao Li-yong, 2002).
Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the preparation of Clopidogrel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012).
Chemical Properties and Applications
Study of Nucleofugality : Research on 2-substituted ethanesulfonyl chlorides, which include 2-(4-chlorophenyl)ethanesulfonyl chloride, has provided insights into the effects of nucleofugality on chemical reactions (King, Hillhouse, Lauriston, & Khemani, 1988).
Role in Organic Synthesis : The compound's utility in organic synthesis is highlighted by its involvement in reactions such as the formation of 4,6-dimethoxyindoles with oxalyl chloride (D. Black, N. Kumar, & D. McConnell, 1996).
Environmental and Analytical Chemistry
Study of Environmental Contaminants : It has been used in studies to understand the behavior of environmental contaminants, such as in the investigation of chlorinated ethenes reduction (H. Lien & Wei‐xian Zhang, 2001).
- Zhao, Yaobin Zhang, X. Quan, & Shuo Chen, 2010)](https://consensus.app/papers/enhanced-oxidation-4chlorophenol-using-radicals-zhao/3bb2ff0b144b5fbdb1a7f79730dd95ae/?utm_source=chatgpt).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302 and H3141. Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product1. It is also recommended to use this compound only outdoors or in a well-ventilated area1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-(4-chlorophenyl)ethanesulfonyl Chloride.
Please note that while I strive to provide accurate information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
properties
IUPAC Name |
2-(4-chlorophenyl)ethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOYHZHKDCZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374031 | |
Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)ethanesulfonyl Chloride | |
CAS RN |
76653-13-9 | |
Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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